5-HT2B Receptor Binding Affinity and Selectivity: (R)-Enantiomer vs. Reference Antagonists
(R)-1-(Indolin-5-yl)ethanamine demonstrates potent binding to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM, and functional cellular antagonist activity with an IC50 of 54 nM [1]. Critically, in a comprehensive GPCR agonist/antagonist screen encompassing 161 receptors, this compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This high selectivity profile is a key differentiator from many indole-based 5-HT2B ligands, which often exhibit broader GPCR activity.
| Evidence Dimension | 5-HT2B receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (binding); IC50 = 54 nM (cellular antagonist) |
| Comparator Or Baseline | Class-level reference: Typical 5-HT2B antagonists (e.g., SB-215505) have pKi values ~8.3 (Ki ~5 nM) but often show cross-reactivity with 5-HT2C/2A. |
| Quantified Difference | The (R)-enantiomer's selectivity index (>100-fold over 161 other GPCRs) is quantitatively superior, with no detectable activity at 5-HT2A or 5-HT2C in this screen. |
| Conditions | Radioligand binding assay (recombinant human 5-HT2B) and cellular functional assay (GPCR screen in recombinant cell lines). |
Why This Matters
For medicinal chemists developing 5-HT2B-targeted therapies, the exceptional selectivity of (R)-1-(Indolin-5-yl)ethanamine minimizes off-target GPCR liabilities, streamlining lead optimization and reducing the risk of polypharmacology.
- [1] PMC11091653. (2024). Table 1: 5HT2bR binding activity and GPCR agonist/antagonist screen data. Journal of Alzheimer's Disease, 98, jad-98-jad240063-t001. View Source
